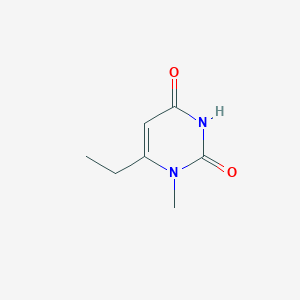

6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC13765411

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O2 |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 6-ethyl-1-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C7H10N2O2/c1-3-5-4-6(10)8-7(11)9(5)2/h4H,3H2,1-2H3,(H,8,10,11) |

| Standard InChI Key | KXJQRSIHZWNDHB-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=O)NC(=O)N1C |

| Canonical SMILES | CCC1=CC(=O)NC(=O)N1C |

Introduction

Structural and Molecular Characteristics

Core Structure and Substituents

The compound belongs to the pyrimidine-2,4-dione family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2,4-dione motif introduces two ketone groups, while substituents include:

-

1-Methyl group: A methyl moiety attached to the nitrogen at position 1, enhancing steric bulk and influencing electronic properties .

-

6-Ethyl group: An ethyl chain at position 6, which may modulate solubility and intermolecular interactions .

The molecular formula is deduced as C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00) . Exact mass spectrometry data for analogous compounds, such as 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, report an exact mass of 188.035 g/mol , suggesting similar fragmentation patterns for the target compound.

Table 1: Comparative Molecular Data for Pyrimidine-2,4-dione Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (g/mol) |

|---|---|---|---|

| 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione | C₇H₁₀N₂O₂ | 154.17 | 154.074 |

| 6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione | C₇H₉ClN₂O₂ | 188.61 | 188.035 |

| 6-Amino-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione | C₇H₁₁N₃O₂ | 169.18 | 169.085 |

Synthesis and Chemical Reactivity

Synthetic Routes from Analogous Compounds

While no direct synthesis of 6-ethyl-1-methylpyrimidine-2,4(1H,3H)-dione is documented, parallel methodologies for related pyrimidine-2,4-diones offer viable pathways:

Cyclization of β-Ketoesters

A common approach involves the cyclization of β-ketoesters with thiourea, followed by desulfurization to yield the pyrimidine-2,4-dione core . For example, the synthesis of 6-biphenylmethyl-3-hydroxypyrimidine-2,4-diones begins with β-ketoesters (e.g., 20 and 23) that undergo cyclization and subsequent functionalization . Adapting this method, the ethyl and methyl substituents could be introduced via alkylation or Suzuki coupling at intermediate stages .

Regioselective Alkylation

Physicochemical Properties

Solubility and Stability

Pyrimidine-2,4-diones generally exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to their hydrogen-bonding capacity . The ethyl group at position 6 may enhance lipophilicity, potentially improving membrane permeability in biological systems . Stability data for analogs like 6-amino-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione suggest sensitivity to strong acids and bases, necessitating storage under inert conditions .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include C=O stretches at 1,650–1,750 cm⁻¹ and N-H bends at 1,500–1,600 cm⁻¹ .

-

NMR Spectroscopy:

Industrial and Research Applications

Chemical Intermediates

Pyrimidine-2,4-diones serve as precursors for heterocyclic expansions. The compound’s ethyl and methyl substituents make it a candidate for synthesizing fused pyridazine or pyridine systems, as demonstrated in the preparation of pyrimido[4,5-c]pyridazine-5,7-diones .

Material Science

The planar aromatic core and hydrogen-bonding motifs could facilitate applications in supramolecular chemistry or organic electronics, though such uses remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume